Methyl phosphoethanolamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2375-05-5 |
|---|---|
Molecular Formula |
C3H10NO4P |
Molecular Weight |
155.09 g/mol |
IUPAC Name |
2-aminoethyl methyl hydrogen phosphate |
InChI |
InChI=1S/C3H10NO4P/c1-7-9(5,6)8-3-2-4/h2-4H2,1H3,(H,5,6) |
InChI Key |
RHZOTNIARPBHQF-UHFFFAOYSA-N |
SMILES |
COP(=O)(O)OCCN |
Canonical SMILES |
COP(=O)(O)OCCN |
Synonyms |
methyl phosphoethanolamine MPE-PEA |
Origin of Product |
United States |
Enzymology of Phosphoethanolamine N Methyltransferases Peamts/pmts
Structural and Functional Characterization of PEAMTs/PMTs
PEAMTs exhibit distinct structural and functional features that govern their catalytic activity. These enzymes are classified based on their domains and substrate interactions, which ultimately define their role in phospholipid metabolism across different organisms.
Classification as S-Adenosyl-L-Methionine (SAM)-Dependent Methyltransferases
PEAMTs belong to the S-Adenosyl-L-Methionine (SAM)-dependent methyltransferase superfamily. nih.govfrontiersin.org These enzymes utilize SAM as the methyl group donor for the sequential methylation of phosphoethanolamine. acs.orgoup.com The SAM-dependent methyltransferase superfamily is characterized by a conserved structural fold, often a Rossmann-like fold, which facilitates the binding of SAM and the transfer of its methyl group to a specific substrate. nih.govmdpi.com Although these enzymes share low sequence identity, they possess a highly conserved structural fold comprised of a seven-stranded β-sheet sandwiched between α-helices. nih.gov
PEAMTs have been categorized into different classes based on their domain architecture:
Class I: Found in organisms like the malaria parasite Plasmodium falciparum, these are monomeric enzymes with a single SAM-dependent catalytic domain that performs all three methylation steps. nih.gov
Class II: Present in plants, frogs, and zebrafish, these are bipartite enzymes containing two SAM-dependent catalytic domains. nih.gov
Class III and IV: Identified in nematodes like Caenorhabditis elegans, these enzymes are larger but possess a single SAM-dependent catalytic domain at either the N-terminal (Class III) or C-terminal (Class IV) end. nih.gov
Substrate Specificity and Catalytic Mechanisms of Phosphoethanolamine Methylation
PEAMTs exhibit specificity for phosphoethanolamine as their primary substrate, with no significant activity towards ethanolamine (B43304) or phosphatidylethanolamine (B1630911). pnas.orguniprot.org The catalytic mechanism involves the transfer of a methyl group from SAM to the nitrogen atom of phosphoethanolamine. acs.orgoup.com
The conversion of phosphoethanolamine to phosphocholine (B91661) is a three-step sequential methylation process catalyzed by PEAMTs. acs.orgoup.comuniprot.org In this pathway, phosphoethanolamine is first methylated to phosphomonomethylethanolamine (P-MME), which is then methylated to phosphodimethylethanolamine (P-DME), and finally to phosphocholine. acs.orgnih.gov In plants, these reactions are often catalyzed by a bifunctional PEAMT, where the N-terminal domain handles the first methylation and the C-terminal domain performs the subsequent two. acs.orgnih.gov In contrast, the Plasmodium falciparum PEAMT utilizes a single catalytic domain for all three steps. acs.orgnih.gov
The sequential methylation process generates two key intermediate metabolites: phosphomonomethylethanolamine (P-MME) and phosphodimethylethanolamine (P-DME). acs.orgoup.comuniprot.orgnih.gov These intermediates are sequentially formed and then utilized as substrates for the subsequent methylation reactions within the same enzymatic pathway, ultimately leading to the synthesis of phosphocholine. acs.orgoup.comuniprot.orgnih.gov The turnover rates of these intermediates can vary depending on the specific PEAMT enzyme. oup.com
Sequential N-Methylation Steps: Phosphoethanolamine to Phosphocholine
Enzyme Kinetics and Mechanistic Models
Kinetic studies of PEAMTs have provided insights into their catalytic efficiency and reaction mechanisms. For instance, the PEAMT from C. elegans (PMT-2) follows a random bi-bi kinetic mechanism, where either substrate (SAM or the phosphobase) can bind to the enzyme first. acs.org Product inhibition studies have shown that S-adenosylhomocysteine, a product of the reaction, acts as a competitive inhibitor with respect to SAM. acs.org
Kinetic parameters for various PEAMTs have been determined, revealing differences in their substrate affinities and catalytic rates. For example, the C. elegans PMT-2 exhibits higher specific activity for P-DME compared to P-MME. acs.org
Table 1: Kinetic Parameters of a C. elegans PEAMT (PMT-2)
| Substrate | Specific Activity (nmol product min⁻¹ mg⁻¹) |
|---|---|
| P-DME | 550 |
| P-MME | 370 |
| Phosphoethanolamine | 5 |
Data sourced from initial velocity studies. acs.org
Active Site Architecture and Catalytic Residues
The active site of an enzyme is the region where substrate molecules bind and the chemical reaction occurs. wikipedia.org It is comprised of binding site residues that form temporary bonds with the substrate and catalytic site residues that facilitate the reaction. wikipedia.org The structure of the PEAMT active site is crucial for its catalytic function. In Plasmodium falciparum PEAMT (PfPMT), the active site contains key residues that are essential for catalysis. nih.gov Mutagenesis studies have identified Tyr-19 and His-132 as a potential catalytic dyad. nih.gov However, further computational studies have suggested an alternative mechanism involving Asp-128. nih.gov
The active site architecture varies among different classes of PEAMTs, which contributes to their differing substrate specificities and catalytic mechanisms. nih.gov For example, in plant PEAMTs, the presence of two distinct methyltransferase domains allows for a division of labor in the sequential methylation process. acs.orgresearchgate.net The binding of the substrate and the co-substrate, SAM, induces conformational changes in the active site, facilitating the methyl transfer reaction. nih.gov
Insights from X-ray Crystallography
X-ray crystallography has provided significant insights into the three-dimensional structure and active site architecture of PEAMTs. High-resolution crystal structures of PEAMT from the malaria parasite Plasmodium falciparum (PfPMT) have been determined in complex with various ligands, including substrates, products, and inhibitors. nih.govrcsb.orgpdbj.org These structures reveal that PfPMT, a 266-amino acid protein, adopts a typical S-adenosyl-l-methionine (SAM)-dependent methyltransferase fold. nih.govnih.gov
Crystal structures of PfPMT have been solved at resolutions up to 2.0 Å, providing detailed views of the interactions between the enzyme and its ligands. nih.govpdbj.orgnih.gov For instance, the structure of PfPMT in a complex with the inhibitor amodiaquine (B18356) has been determined, offering a basis for the development of novel antimalarial drugs targeting this enzyme. nih.govpdbj.orgnih.gov The active site architecture revealed by these crystallographic studies is crucial for understanding substrate recognition and the catalytic mechanism. nih.gov
In plants, PEAMTs are typically di-domain enzymes. pdbj.org X-ray crystal structures of Arabidopsis thaliana PEAMT1 (AtPMT1) and AtPMT2 have shown unique features within each methyltransferase domain, suggesting different chemical mechanisms for phosphobase methylation. pdbj.org These structures also highlight conformational rearrangements in the active sites and the di-domain linker that are necessary for catalytic competence. pdbj.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to Reaction Mechanisms
Quantum mechanics/molecular mechanics (QM/MM) calculations have been employed to investigate the reaction mechanism of PEAMTs at a subatomic level. nih.govresearchgate.net This hybrid computational approach treats the reacting part of the system with quantum mechanics, which can accurately describe chemical reactions, while the surrounding protein and solvent are modeled using classical molecular mechanics. riken.jpfrontiersin.org
Initial hypotheses about the catalytic mechanism of PfPMT, involving a Tyr-19–His-132 dyad for deprotonating pEA, were found to be energetically unfavorable based on QM/MM calculations. nih.gov Instead, these computational studies proposed an alternative mechanism involving Asp-128. nih.govrcsb.org This alternative pathway suggests that Asp-128, through a bridging water molecule, acts as a general base to deprotonate pEA. nih.gov The proposed reaction involves a stepwise process: first, a proton is transferred from pEA to Asp-128 via the water molecule, followed by a typical SN2-type methyl transfer from SAM to the now-neutral pEA. nih.govrcsb.org
Genetic and Molecular Diversity of PEAMTs/PMTs
Gene Identification and Cloning Strategies
The identification and cloning of PEAMT genes from various organisms have been crucial for their functional characterization. The first PEAMT gene was isolated from Arabidopsis. researchgate.net Subsequently, PEAMT genes have been cloned from a range of species, including spinach, wheat, maize, soybean, and the halophyte Suaeda liaotungensis. researchgate.netscilit.comicm.edu.plfrontiersin.org
A common strategy for identifying PEAMT genes involves using sequence homology searches, such as BLASTP, with known PEAMT sequences to find putative orthologs in other species' genomic or transcriptomic databases. frontiersin.org Once candidate genes are identified, molecular cloning techniques are employed to isolate the full-length gene. For example, in maize (Zea mays), a combination of bioinformatics and experimental approaches was used to clone the novel ZmPEAMT1 gene. scilit.com Similarly, in soybean (Glycine max), two PEAMT genes, GmPEAMT1 and GmPEAMT2, were cloned to investigate their role in lipid synthesis. frontiersin.org
In some cases, transgenic approaches are used to functionally characterize the cloned genes. For instance, a 1048 bp promoter region of the ZmPEAMT gene from maize was cloned and its function was analyzed in transgenic tobacco. mdpi.com This approach helps to understand the regulatory elements controlling gene expression. Overexpression of PEAMT in transgenic tobacco has also been shown to enhance the synthesis of choline (B1196258) and glycine (B1666218) betaine (B1666868). frontiersin.org
Isoform-Specific Activities and Domain Organization
PEAMT enzymes often exist as multiple isoforms within a single species, and these isoforms can exhibit distinct biochemical properties and play different physiological roles. nih.govoup.com For example, wheat has at least two PEAMT isoforms, TaPEAMT1 and TaPEAMT2. nih.govnih.gov Biochemical characterization revealed that TaPEAMT2 has a fourfold higher specific activity than TaPEAMT1, is less sensitive to product inhibition by S-adenosyl homocysteine, but more sensitive to inhibition by phosphocholine. nih.govnih.gov
Plant PEAMTs are typically characterized by a di-domain structure, consisting of an N-terminal methyltransferase domain (MT1) and a C-terminal methyltransferase domain (MT2). researchgate.netmdpi.com In spinach and wheat enzymes, the N-terminal domain catalyzes the first methylation of phosphoethanolamine to phosphomonomethylethanolamine (P-MME), while the C-terminal domain is responsible for the subsequent two methylation steps to produce phosphocholine. oup.comnih.gov However, in soybean, both GmPEAMT1 and GmPEAMT2, despite having two methyltransferase domains, were found to only catalyze the initial methylation step from pEA to P-MME. frontiersin.org
In contrast, PEAMT from the parasite Plasmodium falciparum (PfPMT) is a single-domain enzyme that catalyzes all three methylation steps. nih.govnih.gov In the nematode Caenorhabditis elegans, two separate enzymes, PMT-1 and PMT-2, are involved. PMT-1 catalyzes only the first methylation step, while PMT-2 handles the subsequent two reactions. oup.comnih.gov This division of labor may have arisen through gene duplication and subsequent divergence. oup.com
The different domain organizations and isoform-specific activities suggest an evolutionary adaptation to fine-tune the regulation of phosphocholine biosynthesis in different organisms and under varying metabolic conditions. nih.gov
Table 1: Domain Organization and Catalytic Activity of PEAMT Isoforms
| Organism | Isoform/Enzyme | Domain Organization | Catalytic Steps | Reference(s) |
| Arabidopsis thaliana | AtPMT1, AtPMT2, AtPMT3 | Di-domain (MT1, MT2) | All three methylations | pdbj.org |
| Triticum aestivum (Wheat) | TaPEAMT1, TaPEAMT2 | Di-domain (MT1, MT2) | MT1: pEA -> P-MMEMT2: P-MME -> P-Cho | oup.comnih.gov |
| Glycine max (Soybean) | GmPEAMT1, GmPEAMT2 | Di-domain (MT1, MT2) | pEA -> P-MME | frontiersin.org |
| Plasmodium falciparum | PfPMT | Single domain | All three methylations | nih.govnih.gov |
| Caenorhabditis elegans | PMT-1 | Single domain | pEA -> P-MME | oup.comnih.gov |
| Caenorhabditis elegans | PMT-2 | Single domain | P-MME -> P-Cho | oup.com |
Phylogenetic Analysis and Evolutionary Relationships of PEAMTs
Phylogenetic analyses of PEAMT protein sequences from various organisms have provided insights into their evolutionary history and relationships. These analyses typically involve aligning full-length protein sequences using tools like ClustalW and then constructing phylogenetic trees using methods such as maximum likelihood, maximum parsimony, neighbor-joining, and Bayesian inference. nih.govresearchgate.net
Such studies have revealed that PEAMTs are found in a limited but diverse range of eukaryotes, including nematodes, plants, some fungi, and apicomplexan parasites like Plasmodium. nih.govnih.gov The phylogenetic distribution suggests a complex evolutionary history, possibly involving vertical inheritance, gene loss, and perhaps horizontal gene transfer events.
In plants, phylogenetic analysis of PEAMTs from species like soybean, Medicago truncatula, and Coffea canephora has shown distinct clustering patterns. For instance, soybean GmPEAMT1 is closely related to MtPEAMT2, while GmPEAMT2 is more closely related to CcPEAMT. frontiersin.org Within the plant kingdom, PEAMT genes have undergone duplications, leading to multiple isoforms with potentially specialized functions. mdpi.com For example, in the red seaweed Pyropia yezoensis, phylogenetic analysis suggests that some of its choline dehydrogenase genes, which are involved in a related pathway, may have originated from early gene duplication events. mdpi.com
Phylogenetic trees constructed for Plasmodium species show distinct clades for rodent and non-rodent malaria parasites, indicating divergence in their phospholipid metabolic pathways. researchgate.net The evolutionary relationships of PEAMTs provide a framework for understanding the functional diversification of these enzymes across different lineages. pdbj.org
Regulatory Mechanisms of PEAMT/PMT Activity and Gene Expression
The activity of PEAMT enzymes and the expression of their corresponding genes are subject to various regulatory mechanisms, ensuring that the production of phosphocholine is tightly controlled in response to developmental cues and environmental stresses.
In plants, the expression of PEAMT genes is often regulated at the transcriptional level. The promoter regions of PEAMT genes contain various cis-acting regulatory elements that respond to abiotic stresses such as salt, drought, oxidative, and cold stress, as well as to phytohormones. mdpi.com For example, the promoter of the maize ZmPEAMT gene contains stress-responsive elements like ABRE, MYC, HST, and LST. mdpi.com Functional analysis of this promoter in transgenic tobacco demonstrated that its activity is induced by salt and osmotic stress. researchgate.netmdpi.com In wheat, cold exposure leads to an induction of TaPEAMT protein expression and activity, which precedes an increase in gene expression, suggesting post-transcriptional or post-translational regulation as well. nih.gov
In Arabidopsis, an upstream open reading frame in the PEAMT gene has been shown to be involved in post-transcriptional regulation. oup.com Furthermore, the two wheat PEAMT isoforms, TaPEAMT1 and TaPEAMT2, exhibit different sensitivities to product inhibition, which is a form of allosteric regulation. nih.govnih.gov Both enzymes follow a sequential random Bi Bi kinetic mechanism and show mixed-type product inhibition patterns. nih.gov
In the malaria parasite Plasmodium falciparum, the activity of PfPMT is crucial for its growth and replication. nih.gov The expression and activity of PfPMT are likely regulated to meet the high demand for membrane biogenesis during infection of human erythrocytes. nih.gov Studies have shown that the phosphorylation state of PfPMT, which can be influenced by kinases like PfCDPK7, plays a role in regulating its activity and stability. researchgate.net
The diverse regulatory mechanisms controlling PEAMT activity and gene expression highlight the importance of maintaining phosphocholine homeostasis for normal cellular function and adaptation to changing environmental conditions.
Transcriptional Regulation
The expression of PEAMT genes is dynamically regulated at the transcriptional level, often in response to environmental stressors and developmental cues. This control mechanism allows organisms to modulate the flux through the P-Etn methylation pathway to meet varying demands for choline and its derivatives.
In plants, PEAMT is considered a rate-limiting key enzyme for choline synthesis, and its expression is often linked to stress tolerance. mdpi.com For instance, the promoter of the ZmPEAMT gene from maize (Zea mays) contains various cis-acting regulatory elements that are responsive to abiotic stresses such as drought, salinity, cold, and oxidative stress. mdpi.com Studies using transgenic tobacco with deletion constructs of this promoter have shown that specific regions are responsible for upregulating gene expression under these stress conditions. mdpi.com Similarly, the promoters of two PEAMT genes from soybean (Glycine max), GmPEAMT1 and GmPEAMT2, contain numerous light and plant hormone response elements, suggesting their involvement in stress responses and developmental regulation. frontiersin.org
The regulation is not limited to transcriptional initiation. In Arabidopsis thaliana, post-transcriptional regulation of a PEAMT gene has been observed, involving an upstream open reading frame (uORF) that can modulate translation of the main coding sequence. oup.comnih.gov In the human malaria parasite, Plasmodium falciparum, the expression of PfPMT is also highly regulated at both the transcriptional and translational levels in response to the availability of choline. nih.gov This intricate transcriptional and post-transcriptional control highlights the importance of PEAMT in cellular metabolism and adaptation.
Product Inhibition
A common regulatory mechanism for metabolic enzymes is feedback inhibition by their downstream products, and PEAMTs are no exception. The activity of most PEAMT enzymes studied is inhibited by the final product of the pathway, phosphocholine (P-Cho), as well as by S-adenosylhomocysteine (SAH), the by-product of the methylation reaction. nih.gov
In Caenorhabditis elegans, the PMT-1 enzyme, which catalyzes the first step of the pathway (the conversion of P-Etn to phosphomonomethylethanolamine), is subject to feedback inhibition by phosphocholine. portlandpress.com Kinetic studies have confirmed this product inhibition is a key feature of the enzyme's regulatory mechanism. portlandpress.com Similarly, detailed kinetic analyses of PMT-2 from C. elegans, which handles the subsequent two methylation steps, also incorporated product inhibition studies to elucidate its random sequential mechanism. acs.org
Table 1: Examples of Product Inhibition in PEAMTs
| Enzyme/Organism | Inhibitory Product(s) | Reference |
|---|---|---|
| PfPMT (Plasmodium falciparum) | Phosphocholine (P-Cho), S-Adenosylhomocysteine (SAH) | nih.gov |
| PMT-1 (Caenorhabditis elegans) | Phosphocholine (P-Cho) | portlandpress.com |
| PMT-2 (Caenorhabditis elegans) | Phosphocholine (P-Cho), S-Adenosylhomocysteine (SAH) | acs.org |
Allosteric Modulation and Lipid Interactions
The activity of PEAMTs can be modulated by interactions with lipids, which can serve as allosteric regulators. This is particularly relevant as their product, phosphocholine, is destined for the synthesis of phosphatidylcholine, a primary component of cellular membranes.
A notable example of lipid-mediated regulation is seen in wheat (Triticum aestivum), which possesses two PEAMT isoforms with differing sensitivities to phosphatidic acid (PA). nih.gov PA, a key intermediate in lipid synthesis and a recognized second messenger in signaling, can inhibit the activity of TaPEAMT1. nih.govmdpi.com This suggests a mechanism where the accumulation of PA, signaling a particular metabolic or stress state, can directly down-regulate the de novo synthesis of phosphocholine.
While PEAMTs act on a soluble substrate (P-Etn), the related phospholipid N-methyltransferases (Pmts), which methylate the membrane-embedded substrate phosphatidylethanolamine (PE), offer insights into enzyme-lipid interactions. The activity of Pmt enzymes from various bacteria is stimulated by anionic lipids. researchgate.netnih.gov This interaction is thought to recruit the cytoplasmic enzymes to the membrane where their substrate resides. nih.gov For instance, the bacterial PmtA enzyme attaches to the membrane via electrostatic interactions with anionic lipids, and this binding is crucial for its catalytic activity. researchgate.net Although PEAMTs are cytosolic, their regulation by lipid molecules like PA indicates a sophisticated cross-talk between soluble metabolic pathways and the state of cellular membranes.
Interplay with S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) Pools
As SAM-dependent methyltransferases, PEAMTs are intrinsically linked to the cellular "methylation index," the ratio of SAM to its demethylated product, S-adenosylhomocysteine (SAH). nih.gov SAM serves as the methyl group donor for the three successive methylations of phosphoethanolamine. The resulting SAH is a potent competitive inhibitor of most methyltransferases, including PEAMTs. nih.govmcmaster.ca
Biological Roles of Methylated Phosphoethanolamines and Associated Enzymes
Contribution to Phosphatidylcholine Synthesis and Membrane Biogenesis
Methylated derivatives of phosphoethanolamine are key intermediates in the synthesis of phosphatidylcholine (PC), a major phospholipid component of eukaryotic cell membranes. oup.comoup.com This synthesis occurs via a phospho-base methylation pathway, which is particularly prominent in plants, nematodes, and the malaria parasite Plasmodium falciparum. oup.comacs.org The pathway involves the sequential, S-adenosyl-L-methionine (SAM)-dependent methylation of phosphoethanolamine (PEA). pnas.orgoup.com
The process is catalyzed by a family of enzymes known as phosphoethanolamine N-methyltransferases (PEAMTs). oup.comnih.gov These enzymes facilitate the transfer of methyl groups from SAM to PEA in a three-step reaction. pnas.orgoup.com The initial methylation converts PEA to phosphomonomethylethanolamine (P-MME). acs.org Subsequent methylations produce phosphodimethylethanolamine (P-DME) and finally phosphocholine (B91661) (P-Cho). acs.org Phosphocholine then serves as a direct precursor for PC synthesis, entering the well-known Kennedy pathway (also called the CDP-choline pathway). oup.comacs.org
The enzymatic architecture for this process varies among organisms. In plants, PEAMTs are often bifunctional enzymes with two distinct methyltransferase domains; the N-terminal domain typically catalyzes the first methylation step (PEA to P-MME), while the C-terminal domain handles the subsequent two steps to form phosphocholine. oup.comnih.gov In contrast, the P. falciparum PEAMT (PfPMT) is a monopartite enzyme with a single catalytic domain that performs all three methylation reactions. pnas.orgnih.gov In the nematode Caenorhabditis elegans, the task is divided between two separate monofunctional enzymes, PMT-1 and PMT-2. oup.com
Table 1: Key Enzymes and Intermediates in the Phospho-base Methylation Pathway
| Intermediate/Enzyme | Description | Organisms |
|---|---|---|
| Phosphoethanolamine (PEA) | The initial substrate for the methylation pathway. | Plants, Nematodes, Plasmodium |
| Phosphomonomethylethanolamine (P-MME) | The product of the first methylation step. | Plants, Nematodes, Plasmodium |
| Phosphodimethylethanolamine (P-DME) | The product of the second methylation step. | Plants, Nematodes, Plasmodium |
| Phosphocholine (P-Cho) | The final product of the three-step methylation; a precursor for PC synthesis. | Plants, Nematodes, Plasmodium |
| Phosphoethanolamine N-methyltransferase (PEAMT/PMT) | The enzyme catalyzing the methylation of PEA and its methylated derivatives. | Plants, Nematodes, Plasmodium |
| S-adenosyl-L-methionine (SAM) | The methyl group donor for the methylation reactions. | Universal |
Roles in Cellular and Organismal Development
The synthesis of phosphatidylcholine via the phospho-base methylation pathway is not merely for membrane maintenance; it is fundamentally linked to the growth and development of various organisms.
In plants like Arabidopsis thaliana, the phospho-base methylation pathway is a major contributor to PC synthesis and is vital for normal development. oup.com The enzymes responsible, PEAMTs (also referred to as NMTs in some literature), play critical roles in regulating PC homeostasis, which is essential for morphogenesis and reproduction. oup.comuniprot.org
Disruption of the genes encoding these enzymes leads to significant developmental defects. For example, Arabidopsis double mutants lacking the NMT1 and NMT3 enzymes exhibit severely compromised aerial growth, extensive sterility, and altered lipid profiles, underscoring the pathway's importance. oup.com A triple mutant (nmt1 nmt2 nmt3) is non-viable, demonstrating that this pathway is absolutely required for PC synthesis and plant survival. oup.com The seedlings of this triple mutant cannot progress past the cotyledon stage and die unless supplied with external choline (B1196258). oup.com
Furthermore, PEAMT activity is required for proper root system development, including primary root elongation and the integrity of epidermal cells. uniprot.org The pathway also influences the transition at the shoot apex and ensures coordinated organ development. uniprot.org These findings collectively establish that the synthesis of methylated phosphoethanolamines is indispensable for the entire life cycle of a plant, from germination to reproduction. oup.comoup.com
The phospho-base methylation pathway is also essential for the growth and development of nematodes. oup.comnih.gov In the free-living nematode C. elegans, two enzymes, PMT-1 and PMT-2, are required for the sequential methylation of PEA to phosphocholine. oup.com PMT-1 catalyzes the first step, converting PEA to P-MME, while PMT-2 handles the final two methylations to produce phosphocholine. oup.com
Genetic studies have shown that this pathway is critical for nematode viability. RNA interference (RNAi) targeting the pmt-1 gene results in a failure to grow and develop, a phenotype that can be rescued by providing phosphocholine precursors in their diet. alliancegenome.org This demonstrates that the de novo synthesis of phosphocholine via PEA methylation is essential for normal larval development in C. elegans. alliancegenome.org
Similar importance is observed in parasitic nematodes. In the pine wilt nematode, Bursaphelenchus xylophilus, which causes significant damage to trees, the PEAMT enzyme is a key metabolite provider for phospholipid biosynthesis necessary for its development. nih.gov Because this pathway is essential for nematode growth and is absent in their mammalian hosts, the nematode PEAMT enzymes are considered promising targets for the design of new, selective nematicides. acs.orgnih.gov
The malaria parasite P. falciparum relies heavily on a plant-like pathway for PC biosynthesis to support the rapid membrane production needed for its multiplication within human red blood cells. pnas.orgoup.com This pathway, which converts PEA to phosphocholine, is catalyzed by the enzyme P. falciparum phosphoethanolamine methyltransferase (PfPMT). pnas.org
Genetic disruption of the PfPMT gene completely stops PC synthesis through this route and leads to severe defects in parasite growth, multiplication, and viability. nih.gov This highlights the critical role of the pathway in the parasite's life cycle. nih.gov
Beyond the asexual replication stage, the synthesis of methylated phosphoethanolamines is also crucial for the parasite's transmission. The PfPMT enzyme and the PC synthesis pathway it fuels are essential for gametocytogenesis—the development of the male and female gametocytes required for transmission to mosquitoes. pnas.orgpnas.org Parasites lacking a functional PfPMT enzyme show severely altered gametocyte development, fail to produce mature gametocytes, and consequently cannot be transmitted. pnas.orgpnas.org The essential nature of this pathway for both parasite survival and transmission makes PfPMT a key target for developing dual-function antimalarials that could both treat the infection and block its spread. pnas.org
Nematode Growth and Development
Phospholipid Homeostasis and Metabolic Flux Regulation
The phospho-base methylation pathway is a central hub for regulating phospholipid homeostasis and controlling metabolic flux towards choline-containing compounds. oup.compnas.org In plants, PEAMT enzymes are major regulators of the flow of metabolites through this pathway, thereby maintaining the balance of PC in cellular membranes. oup.comoup.com
The regulation of this pathway occurs at multiple levels. One key mechanism is feedback inhibition. In several organisms, the final product of the pathway, phosphocholine, acts as an inhibitor of the PEAMT enzyme. pnas.orgosti.gov This product inhibition provides a direct mechanism to down-regulate the pathway when sufficient phosphocholine has been synthesized, preventing wasteful overproduction and maintaining metabolic balance. pnas.org
Table 2: Research Findings on the Role of PEAMT in Different Organisms
| Organism | Key Enzyme(s) | Role in Development | Impact of Disruption |
|---|---|---|---|
| Arabidopsis thaliana | NMT1, NMT2, NMT3 | Root development, organogenesis, fertility. uniprot.org | Severe growth defects, sterility, lethality in triple mutants. oup.comoup.com |
| Caenorhabditis elegans | PMT-1, PMT-2 | Larval growth and development. alliancegenome.org | Arrested growth and development. alliancegenome.org |
| Plasmodium falciparum | PfPMT | Asexual replication, gametocyte maturation, transmission. nih.govpnas.org | Severe growth defects, loss of viability, blocked transmission. nih.govpnas.org |
| Pine Wilt Nematode | BxPMT1 | Growth and development. nih.gov | Considered a target for nematicides due to its essential role. nih.gov |
Involvement in Stress Response Mechanisms (e.g., Osmotic Stress in Plants)
The pathway leading to methylated phosphoethanolamines and their derivatives is also implicated in plant responses to environmental stress, particularly osmotic stress. apsnet.orgmcmaster.ca Choline, which is derived from the phosphocholine produced by the PEAMT pathway, serves as a precursor for the synthesis of glycine (B1666218) betaine (B1666868), an important compatible solute. apsnet.org Compatible solutes, or osmoprotectants, accumulate in the cytoplasm under conditions of drought or high salinity, helping to maintain cellular turgor and protect cellular structures without interfering with normal metabolic processes. apsnet.org
Research has shown a direct link between the PEAMT enzyme and osmotic stress tolerance. The beneficial soil bacterium Bacillus subtilis can enhance the tolerance of Arabidopsis plants to osmotic stress. apsnet.org This enhanced tolerance is associated with the bacterium's ability to induce the expression of the PEAMT gene in the plant. apsnet.org Increased PEAMT transcription leads to elevated levels of both choline and glycine betaine in the plant tissues. apsnet.org This accumulation of osmoprotectants helps the plant cope with the dehydrating effects of the stress. apsnet.org
This connection highlights a broader role for the phospho-base methylation pathway beyond basic membrane biogenesis and development. It acts as a critical link between primary metabolism and stress adaptation, allowing plants to synthesize protective compounds in response to adverse environmental cues. oup.com The regulation of flux through this pathway is therefore crucial not only for growth under optimal conditions but also for survival under stress.
Intermediary Metabolism and Choline/Glycine Betaine Biosynthesis
Methyl phosphoethanolamine is a critical intermediate in the biosynthesis of choline and, subsequently, glycine betaine in various organisms, particularly plants. pnas.orgnih.govpnas.org The synthesis of choline in plants primarily occurs through the stepwise methylation of phosphoethanolamine (P-Etn). pnas.orgpnas.org This process is catalyzed by the enzyme phosphoethanolamine N-methyltransferase (PEAMT), which facilitates all three sequential N-methylations of P-Etn to form phosphocholine (P-Cho). pnas.orgnih.govpnas.orgcdnsciencepub.com S-adenosyl-L-methionine (AdoMet) serves as the methyl group donor in these reactions. nih.govnih.govresearchgate.net
The initial and committing step in this pathway is the methylation of phosphoethanolamine to produce phosphomethylethanolamine. nih.govresearchgate.netnih.gov In many plants, the same enzyme, PEAMT, also catalyzes the subsequent two methylation steps to yield phosphocholine. pnas.orgpnas.org However, in the nematode Caenorhabditis elegans, two distinct enzymes are involved. PMT-1 catalyzes the first methylation of P-Etn to phosphomonomethylethanolamine (P-MME), while PMT-2 is responsible for the final two methylations to produce phosphocholine. nih.govnih.gov
Phosphocholine can then be dephosphorylated to yield free choline or incorporated into phosphatidylcholine. pnas.org Choline serves as a precursor for the osmoprotectant glycine betaine, which confers tolerance to environmental stresses like drought and salinity. pnas.orgnih.govpnas.org Overexpression of PEAMT in transgenic tobacco plants has been shown to significantly increase the levels of phosphocholine and free choline, leading to a substantial enhancement in glycine betaine synthesis. pnas.orgnih.gov This highlights the regulatory role of the phosphoethanolamine methylation pathway in managing osmotic stress. pnas.orgnih.govpnas.org The activity of PEAMT is subject to feedback inhibition by its product, phosphocholine, and its expression can be down-regulated by the presence of choline, indicating a tightly controlled metabolic process. pnas.orgnih.govuniprot.org
Table 1: Key Enzymes in Methylated Phosphoethanolamine Metabolism
| Enzyme | Organism(s) | Substrate(s) | Product(s) | Function |
|---|---|---|---|---|
| Phosphoethanolamine N-methyltransferase (PEAMT) | Plants (e.g., Spinach, Tobacco), Plasmodium falciparum | Phosphoethanolamine, Phosphomonomethylethanolamine, Phosphodimethylethanolamine | Phosphomonomethylethanolamine, Phosphodimethylethanolamine, Phosphocholine | Catalyzes the three-step methylation of phosphoethanolamine to phosphocholine. pnas.orgpnas.orgnih.gov |
| PMT-1 | Caenorhabditis elegans | Phosphoethanolamine | Phosphomonomethylethanolamine | Catalyzes the first methylation step in phosphocholine biosynthesis. nih.govnih.gov |
| PMT-2 | Caenorhabditis elegans | Phosphomonomethylethanolamine, Phosphodimethylethanolamine | Phosphodimethylethanolamine, Phosphocholine | Catalyzes the last two methylation steps in phosphocholine biosynthesis. nih.govnih.gov |
Substrate for Other Lipid Modifications (e.g., Ceramide Phosphoethanolamine)
Methylated derivatives of phosphoethanolamine can serve as precursors for other lipid modifications, most notably the synthesis of ceramide phosphoethanolamine (CPE), a sphingolipid analogous to sphingomyelin (B164518). nih.govresearchgate.netwikipedia.org In some organisms, particularly invertebrates like Drosophila, CPE is a major membrane sphingolipid, whereas in mammals, it is present in trace amounts. researchgate.netplos.org
The synthesis of CPE can occur through different enzymatic pathways. One mechanism involves the transfer of the phosphoethanolamine head group from phosphatidylethanolamine (B1630911) (PE) to ceramide. nih.govwikipedia.org In Drosophila, a unique CDP-ethanolamine:ceramide ethanolamine (B43304) phosphotransferase, located in the Golgi apparatus, is responsible for CPE production. researchgate.net This enzyme represents a distinct branch of the CDP-alcohol phosphotransferase superfamily. researchgate.net
In mammals, two enzymes, sphingomyelin synthase 2 (SMS2) and sphingomyelin synthase-related protein (SMSr), have been identified to have CPE synthase activity. wikipedia.orgnih.gov SMS2 is a bifunctional enzyme that can produce both sphingomyelin and CPE, while SMSr is considered a monofunctional CPE synthase located in the endoplasmic reticulum. wikipedia.orgnih.gov
Furthermore, an alternative pathway for sphingomyelin synthesis has been proposed in the liver, which involves the stepwise methylation of CPE. nih.gov This reaction is thought to be catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT), the same enzyme that converts PE to phosphatidylcholine. nih.gov Evidence from PEMT knockout mice, which show a significant increase in liver CPE levels, supports the role of PEMT in utilizing CPE as a substrate. nih.gov
Interaction with Mitochondrial Function and Cellular Bioenergetics
Studies have shown that phosphoethanolamine itself can act as an inhibitor of mitochondrial respiration. wiley.comnih.govfrontiersin.org It has been proposed that phosphoethanolamine may compete with succinate, a substrate for mitochondrial complex II (succinate dehydrogenase), thereby negatively affecting mitochondrial activity. frontiersin.org Treatment of cells with meclizine (B1204245), an inhibitor of CTP:phosphoethanolamine cytidylyltransferase (Pcyt2), leads to an accumulation of cellular phosphoethanolamine and a subsequent inhibition of mitochondrial respiration, highlighting the direct impact of this metabolite on cellular energy production. researchgate.net
Alterations in the levels of PE, which can be influenced by the availability of phosphoethanolamine, can impact mitochondrial structure and cellular bioenergetics. thno.org For instance, increased PE levels have been shown to modulate mitochondrial structure and function, leading to metabolic stress. thno.org The ratio of phosphatidylcholine (PC) to PE is also critical for maintaining mitochondrial membrane integrity and function. frontiersin.org A disruption in this balance can lead to impaired mitochondrial structure and function. frontiersin.org Consequently, the metabolic pathways involving this compound are intricately linked to the maintenance of cellular energy homeostasis.
Table 2: Research Findings on this compound and Bioenergetics
| Study Focus | Organism/System | Key Finding | Implication |
|---|---|---|---|
| Inhibition of Mitochondrial Respiration | In vitro | Phosphoethanolamine inhibits mitochondrial respiration in a dose-dependent manner. wiley.comnih.gov | Elevated levels of phosphoethanolamine may impair cellular energy production. |
| Pcyt2 Inhibition | Human fibroblasts | Inhibition of Pcyt2 by meclizine causes accumulation of phosphoethanolamine and inhibits respiration. researchgate.net | The Kennedy pathway intermediate, phosphoethanolamine, is an endogenous inhibitor of respiration. |
| PC/PE Ratio | General | The balance between PC and PE is crucial for mitochondrial function. frontiersin.org | Dysregulation of phosphoethanolamine metabolism can lead to mitochondrial dysfunction. |
| Monoethanolamine Treatment | Prostate cancer cells | Monoethanolamine treatment increases PE levels, alters mitochondrial structure, and impairs cellular bioenergetics. thno.org | Modulation of the phosphoethanolamine pathway can induce metabolic stress in cancer cells. |
Contribution to Microbial Metabolism and Host-Microbe Interactions
In the realm of microbial life, the metabolism of methylated phosphoethanolamines plays a significant role, particularly in the context of host-microbe interactions. The synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, is not ubiquitous in bacteria but is found in species that interact with eukaryotic hosts. nih.gov In these bacteria, PC synthesis is often critical for stress resistance and establishing successful interactions with their hosts. nih.gov
One of the primary pathways for PC biosynthesis in bacteria is the three-step N-methylation of phosphatidylethanolamine (PE), catalyzed by phospholipid N-methyltransferases (Pmts). nih.gov This pathway is distinct from the one in plants that starts with phosphoethanolamine. The resulting PC in the bacterial membrane can influence the host's immune response and is important for the virulence of some pathogens. nih.gov For example, in the plant pathogen Agrobacterium tumefaciens, a lack of PC adversely affects the expression of genes required for tumor formation. nih.gov
In the human malaria parasite, Plasmodium falciparum, PC biosynthesis is essential for its development and differentiation. pnas.org The parasite utilizes two main pathways for PC synthesis: the CDP-choline pathway and the serine decarboxylase-phosphoethanolamine methyltransferase (SDPM) pathway. pnas.org The SDPM pathway involves the conversion of serine to ethanolamine, which is then phosphorylated to phosphoethanolamine. pnas.org Subsequently, the parasite's phosphoethanolamine methyltransferase (PfPMT) catalyzes the three-step methylation of phosphoethanolamine to phosphocholine. pnas.org This pathway is crucial for the parasite, and the absence of PfPMT renders the parasite unable to produce mature gametocytes, thereby preventing its transmission to mosquitoes. pnas.org The enzymes of the SDPM pathway, being absent in humans, are considered attractive targets for antimalarial drugs. pnas.org
Advanced Methodologies for Research on Methyl Phosphoethanolamine
Spectroscopic and Chromatographic Techniques for Metabolite Analysis
The study of methyl phosphoethanolamine and its metabolic context relies on a suite of sophisticated analytical techniques capable of separating, identifying, and quantifying this and related molecules within complex biological mixtures.
High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS)
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a cornerstone for the analysis of this compound and other polar metabolites. This technique offers high sensitivity and selectivity, allowing for the direct analysis of these compounds in various biological matrices.
In a typical HPLC-MS/MS analysis of amino acids and related compounds in plasma, a fast, direct method can be achieved without the need for derivatization. restek.com Using a specialized column, such as a hybrid retention mode column, dozens of amino acids, including phosphoethanolamine, can be analyzed in a single, short run (e.g., 13 minutes). restek.com The method's sensitivity allows for detection at low micromolar concentrations, although for some highly abundant analytes, sample dilution may be necessary. restek.com Specific chromatographic conditions, such as column temperature and mobile phase composition, are optimized to ensure good peak shape and resolution for all compounds. restek.com For instance, a one-minute wash with a highly aqueous mobile phase can be beneficial in reducing carryover for compounds like phosphoethanolamine. restek.com
Recent advancements in HPLC-MS/MS have further improved the detection of phosphorus-containing compounds. Tandem mass spectrometry (ICP-MS/MS) has unlocked access to nonmetal speciation analysis, which is crucial for distinguishing between different phosphorylated metabolites. acs.orgresearchgate.net However, the complexity of the phosphorous metabolome in biological samples like urine presents a significant challenge, with numerous phosphorylated biometabolites that can interfere with the analysis. acs.org To overcome this, derivatization with a hydrophobic reagent can be employed to distinguish the target compound from the pool of hydrophilic phosphorus metabolites. acs.org
Table 1: Example HPLC-MS/MS Parameters for Amino Acid Analysis
| Parameter | Value |
| Column | Raptor Polar X (or similar hybrid retention mode column) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile:water (90:10) with 0.5% formic acid and 1 mM ammonium (B1175870) formate |
| Column Temperature | 35 °C |
| Run Time | ~13 minutes |
| Detection | Mass Spectrometry (MS/MS) |
This table is a generalized example. Specific parameters may vary based on the instrument and application.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Speciation
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for elemental analysis, capable of detecting metals and several non-metals at very low concentrations. wikipedia.org When coupled with a separation technique like HPLC, it becomes an invaluable tool for elemental speciation, which is the identification and quantification of the different chemical forms of an element. hpst.cz
For the analysis of this compound, ICP-MS is particularly useful for phosphorus speciation. acs.orgresearchgate.net Tandem ICP-MS (ICP-MS/MS) significantly enhances the detection of nonmetals by minimizing polyatomic interferences, which have historically been a challenge for phosphorus analysis due to its single isotope and the presence of interfering species in the argon plasma. acs.org This improved sensitivity allows for the direct determination of phosphorus-containing compounds in complex matrices without extensive sample purification. researchgate.net
A key challenge in analyzing phosphorus-containing metabolites like phosphoethanolamine in biological fluids is the presence of a multitude of other phosphorylated compounds. acs.org To address this, a derivatization strategy can be employed to make the target analyte more amenable to separation by reversed-phase HPLC before ICP-MS/MS detection. acs.org This approach has been successfully used to determine phosphoethanolamine in human urine. acs.org
Table 2: Comparison of ICP-MS and ICP-OES
| Feature | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Inductively Coupled Optical Emission Spectroscopy (ICP-OES) |
| Principle | Ionizes sample and detects ions based on mass-to-charge ratio. malvernpanalytical.com | Excites atoms which then emit light at characteristic wavelengths. malvernpanalytical.com |
| Sensitivity | High (parts per trillion). malvernpanalytical.com | Lower than ICP-MS (parts per million). malvernpanalytical.com |
| Interferences | Can have spectroscopic and non-spectroscopic interferences. nih.gov | Fewer spectral interferences than ICP-MS. |
| Applications | Trace and ultra-trace elemental analysis, isotopic analysis, elemental speciation. ugent.be | Elemental analysis at higher concentrations. malvernpanalytical.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure, three-dimensional conformation, and dynamics of molecules at the atomic level. mst.edu It is particularly valuable for the structural elucidation of compounds like this compound and for studying their interactions with other molecules, such as enzymes or lipids.
In the context of this compound and related compounds, NMR can be used to:
Confirm chemical structure: By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), the precise arrangement of atoms within the molecule can be determined. libretexts.org For instance, the chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecule. libretexts.org
Study molecular interactions: NMR is well-suited to investigate the binding of this compound to enzymes or its incorporation into lipid membranes. creative-proteomics.comnih.gov Chemical shift perturbation studies can identify the specific atoms involved in the interaction, while NOE data can provide distance constraints to model the three-dimensional structure of the complex. nih.gov
Analyze complex mixtures: Untargeted 2D NMR metabolomics can be used to identify and quantify a wide range of metabolites, including this compound, in biological samples. acs.org This approach can reveal changes in the "methylome" and provide insights into metabolic shifts in different physiological or pathological states. acs.org
Recent advances in NMR technology, such as higher magnetic field strengths and cryogenically cooled probes, have significantly enhanced the sensitivity and resolution of NMR experiments, making it possible to study increasingly complex biological systems. nih.gov
Table 3: Key NMR Parameters and Their Applications
| NMR Parameter | Information Provided | Application Example |
| Chemical Shift (δ) | Electronic environment of a nucleus. libretexts.org | Differentiating between phosphoethanolamine, monomethylphosphoethanolamine, and dimethylphosphoethanolamine. |
| Spin-Spin Coupling (J) | Connectivity between neighboring nuclei. libretexts.org | Confirming the covalent bond structure of this compound. |
| Nuclear Overhauser Effect (NOE) | Proximity between nuclei (< 5 Å). nih.gov | Determining the conformation of this compound when bound to an enzyme. |
| Relaxation Times (T1, T2) | Molecular dynamics and mobility. | Assessing the mobility of this compound within a lipid bilayer. |
Thin-Layer Chromatography (TLC) for Lipid Separation
Thin-Layer Chromatography (TLC) is a widely used, simple, and cost-effective technique for the separation of lipids and other biomolecules. nih.govrockefeller.edu It is particularly useful for the separation of phospholipids (B1166683), including the methylated derivatives of phosphatidylethanolamine (B1630911).
The separation of lipids by TLC is based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a mixture of organic solvents). rockefeller.edu The polarity of the lipids determines their migration on the TLC plate; less polar lipids move further up the plate with a nonpolar mobile phase. rockefeller.edu
For the separation of methylated phosphatidylethanolamines, specific solvent systems are employed. For example, a two-dimensional TLC system can be used to effectively separate monomethyl- and dimethyl-phosphatidylethanolamine. gerli.com This is often used when analyzing radioactively labeled components. gerli.com Different solvent systems can be chosen to optimize the separation of various phospholipid classes based on their headgroup polarity and charge. avantiresearch.com
After separation, the lipids can be visualized using various methods, such as charring with a cupric solution or using specific stains. gerli.com For quantitative analysis, the separated lipid spots can be scraped from the plate and their phosphorus content or fatty acid composition can be determined. gerli.com
Table 4: Example TLC Solvent Systems for Phospholipid Separation
| Solvent System | Purpose |
| Chloroform/Methanol/Water (65:25:4, v/v/v) | General separation of phospholipids by headgroup polarity. avantiresearch.com |
| Chloroform/Methanol/Ammonium Hydroxide (65:25:4, v/v/v) | General separation of phospholipids by headgroup polarity and charge. avantiresearch.com |
| Methyl acetate/n-propanol/chloroform/methanol/0.25% KCl in water (25/25/28/10/7, v/v/v/v/v) | Separation of methylated phosphatidylethanolamines. gerli.com |
MALDI Mass Spectrometry for Molecular Profiling
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile, and thermally labile biomolecules, including peptides, proteins, and lipids. creative-proteomics.com It provides a rapid and sensitive method for determining the molecular weight of these molecules with high accuracy. bruker.com
In the context of this compound research, MALDI-TOF (Time-of-Flight) MS can be used for:
Molecular profiling of lipids: MALDI-MS can be used to analyze the lipid composition of cells and tissues, providing information on the relative abundance of different phospholipid species, including those containing the phosphoethanolamine headgroup. nih.gov
Analysis of post-translational modifications: MALDI-MS is a key technology for identifying protein phosphorylation. nih.gov It can be used to detect and characterize phosphopeptides from protein digests, providing insights into the regulation of enzyme activity and signaling pathways. nih.gov Recent studies have also used MALDI-TOF MS to characterize N-glycans modified with phosphoethanolamine. researchgate.net
High-throughput screening: The speed and automation capabilities of MALDI-MS make it suitable for high-throughput applications, such as quality control and assay optimization. bruker.com
The choice of matrix is crucial for successful MALDI analysis. For phosphopeptides, matrices such as a combination of 2,6-dihydroxyacetophenone (DHAP) and diammonium hydrogen citrate (B86180) (DAHC) have been shown to improve the ionization efficiency and detection sensitivity. nih.gov
Genetic and Cell Biological Approaches
To understand the physiological role of this compound and its biosynthetic pathway in a cellular context, researchers turn to genetic and cell biological methods. These approaches allow for the study of gene function within a living organism, revealing the consequences of altering specific metabolic pathways.
Heterologous Complementation Systems (e.g., Yeast Mutants)
The budding yeast, Saccharomyces cerevisiae, is a powerful model organism for studying fundamental eukaryotic processes, including phospholipid biosynthesis. nih.govnih.gov Its well-characterized genetics and the availability of numerous mutant strains make it an ideal system for heterologous complementation assays. nih.govfrontiersin.org In these assays, a gene from another organism is expressed in a yeast mutant that is deficient in the analogous function. If the foreign gene restores the normal phenotype (i.e., "complements" the mutation), it confirms the gene's function.
This technique has been crucial for studying the phospho-base methylation pathway. For example, yeast mutants deficient in phosphatidylcholine (PC) synthesis, such as the pem1Δ pem2Δ double mutant, can be used to test the function of plant phosphoethanolamine N-methyltransferases (PEAMTs). nih.gov Expression of Arabidopsis NMT1 and NMT2 in this mutant strain can restore its ability to grow, demonstrating that the plant enzymes are functional PEAMTs. nih.gov Similarly, yeast mutants like cho1 (deficient in phosphatidylserine (B164497) synthesis) and opi3 (deficient in the final steps of PC synthesis) are valuable tools for dissecting the regulation of phospholipid pathways. nih.govnih.govyeastgenome.org
Gene Knockout and Gene Silencing Studies
To definitively establish the in vivo function of a gene, researchers often employ gene knockout or gene silencing techniques. wikipedia.org A gene knockout involves deleting or disrupting the gene in an organism's genome, while gene silencing, often using RNA interference (RNAi), reduces the expression of the gene at the mRNA level. wikipedia.orgfrontiersin.org
These methods have been applied to the genes of the this compound pathway in various organisms. In Arabidopsis thaliana, a triple knockout mutant (nmt1 nmt2 nmt3) where all three PEAMT genes are abolished, proved to be lethal, demonstrating that this pathway is essential for the plant's survival. nih.gov In a separate study, silencing the PEAMT gene in Arabidopsis using a sense/antisense RNA expression system resulted in male sterility and hypersensitivity to salt stress, revealing the pathway's importance in reproduction and stress tolerance. ibcas.ac.cn
In yeast, disruption of genes like CHO1, PSD1, CHO2, and OPI3 in the CDP-DAG pathway leads to altered phospholipid profiles and provides insights into the regulatory networks governing lipid metabolism. nih.govembopress.org
Lipidomic Profiling (e.g., Shotgun Lipidomics)
Lipidomics is the large-scale analysis of all lipids (the lipidome) in a biological system. numberanalytics.com Shotgun lipidomics is a powerful, high-throughput approach that analyzes total lipid extracts directly by infusion into a mass spectrometer, without prior chromatographic separation. nih.govmpi-cbg.de This technique, typically using electrospray ionization mass spectrometry (ESI-MS), allows for the comprehensive identification and quantification of hundreds of molecular lipid species. plos.orgmdpi.com
This methodology is essential for understanding the global impact of genetic or environmental perturbations on lipid metabolism, including pathways involving this compound. For instance, by derivatizing lipid extracts with fluorenylmethoxylcarbonyl (Fmoc) chloride, the sensitivity for detecting phosphoethanolamine-containing lipids can be enhanced by over 100-fold, allowing for the quantification of very low-abundance species. nih.gov
Lipidomic profiling of genetically modified organisms, such as the gene knockout mutants described above, provides a detailed picture of the resulting changes in the cellular lipid landscape. researchgate.netlipotype.com This can reveal how the cell adapts to the loss of a specific pathway and can uncover unexpected connections between different branches of lipid metabolism. embopress.orgcreative-proteomics.com The combination of high-resolution mass spectrometry with sophisticated data analysis software allows for the precise quantification and visualization of the complex lipidome. mpi-cbg.deplos.org
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools for investigating the molecular mechanisms involving this compound. These advanced methodologies provide insights into enzymatic reactions and ligand-binding interactions at an atomic level, guiding further experimental research.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are powerful computational methods used to study chemical reactions in large biological systems like enzymes. nih.govmpg.denih.gov In this approach, the reactive center of the system is treated with quantum mechanics (QM), which accurately describes electron rearrangements during a reaction, while the surrounding protein and solvent environment are described by the less computationally expensive molecular mechanics (MM) force field. nih.govmpg.de
In the study of this compound, QM/MM simulations have been instrumental in elucidating the catalytic mechanism of its formation by enzymes such as phosphoethanolamine N-methyltransferase from the malaria parasite Plasmodium falciparum (PfPMT). researchgate.netchemrxiv.orgresearchgate.net This enzyme catalyzes the methylation of phosphoethanolamine (pEA) to produce phosphocholine (B91661), a crucial component for membrane biogenesis in the parasite. researchgate.net
Research employing QM/MM calculations on PfPMT suggests a stepwise reaction mechanism. researchgate.net This process involves:
Proton Transfer : A proton is transferred from the substrate's amino group (NH3+-pEA) to the catalytic residue Asp-128 via a bridging water molecule. This initial step has a low activation energy of approximately 1 kcal/mol and results in a more stable, neutral intermediate. researchgate.net
Methyl Transfer : Following the proton transfer, the now-neutral amino group of phosphoethanolamine acts as a nucleophile, attacking the methyl group of the cofactor S-adenosyl-L-methionine (SAM). This methyl transfer proceeds through a typical SN2 mechanism with an energy barrier of 10.0 kcal/mol, leading to the formation of the product, this compound (referred to as pMME in some studies), and S-adenosyl-L-homocysteine (AdoHcy). researchgate.net
| Reaction Step | Mechanism Detail | Parameter | Value | Source |
|---|---|---|---|---|
| Proton Transfer | NH3+-pEA to Asp-128 via water | Activation Energy | 1 kcal/mol | researchgate.net |
| Methyl Transfer | SN2 process from SAM to neutral pEA | Energy Barrier | 10.0 kcal/mol | researchgate.net |
| Overall Reaction | Formation of this compound | Reaction Energy | -35.3 kcal/mol (Exothermic) | researchgate.net |
| Intermediate Geometry | Distance between amine N and SAM methyl C | Distance | ~3.0 Å | researchgate.net |
| Intermediate Geometry | Angle of N---C-S | Angle | 171° | researchgate.net |
Molecular Docking and Ligand Binding Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com It is widely used in drug discovery to screen virtual libraries of compounds and identify potential inhibitors that can bind to a specific enzyme target. mdpi.comresearchgate.net In the context of this compound metabolism, molecular docking has been extensively applied to its synthesizing enzyme, PfPMT, which is a key target for developing antimalarial drugs. researchgate.netnih.gov
Researchers have used software like Discovery Studio and AutoDock to perform docking studies, screening databases such as the ZINC database for compounds that could inhibit PfPMT. researchgate.netresearchgate.net These studies aim to identify molecules with favorable binding affinities and interactions within the enzyme's active site. researchgate.net
Key findings from molecular docking studies on PfPMT include:
Identification of Inhibitors : Virtual screening of a library of compounds from the ZINC database led to the identification of several potential inhibitors. researchgate.netnih.gov Compounds ZINC02103914 and ZINC12882412, for instance, showed good docking affinity for PfPMT and were subsequently confirmed to inhibit the growth of P. falciparum in laboratory tests at low micromolar concentrations. researchgate.netnih.gov
Binding Site Interactions : Docking simulations provide detailed information about the interactions between the ligand and the protein's active site residues. For PfPMT, crucial interactions have been identified with amino acids such as Tyr19, Tyr160, and Tyr181. researchgate.net These interactions are vital for the stable binding of inhibitors.
Guidance for Drug Design : The binding modes predicted by docking serve as a template for the rational design and optimization of more potent inhibitors. researchgate.netnih.gov For example, docking studies with the antimalarial drug amodiaquine (B18356) revealed its binding sites on the PfPMT surface, suggesting that its weak inhibitory effect may be due to affecting the conformational changes of the enzyme's "lid" domain required for catalysis. nih.gov
| Compound ID | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Source |
|---|---|---|---|---|
| ZINC12882412 | PfPMT | 98.51 | Tyr160, Tyr181 | researchgate.net |
| Amodiaquine | PfPMT | Not Specified | Binds in a cleft between α8 and α10 helices | nih.gov |
| Pioglitazone | Bursaphelenchus xylophilus PEAMT | Not Specified | Similar binding mode to original crystal complex | researchgate.net |
| 5'-Adenylic acid | Bursaphelenchus xylophilus PEAMT | Not Specified | Similar binding mode to original crystal complex | researchgate.net |
Q & A
Q. What are the primary biochemical pathways involving phosphoethanolamine N-methyltransferase (PEAMT/PMT) in plants and parasites?
PEAMT catalyzes the three-step methylation of phosphoethanolamine to phosphocholine, a precursor for phosphatidylcholine synthesis. In plants, this pathway is critical for glycine betaine biosynthesis, which confers stress tolerance . In Plasmodium falciparum, PMT is essential for phospholipid synthesis, making it a drug target . Methodologically, studies employ heterologous expression of PMT in model organisms (e.g., yeast) and isotopic tracing with S-adenosylmethionine (SAM) to track methyl group transfer .
Q. Which analytical techniques are most effective for detecting and quantifying phosphoethanolamine derivatives in biological samples?
- UPLC-Q-Exactive HF-X : Enables high-resolution lipidomics profiling, identifying ~210 lipid species, including phosphoethanolamine (PE) and ether-linked PE .
- ESI-MS/MS with neutral loss scanning : Detects glycerophosphoethanolamine (GPEtn) via the characteristic neutral loss of m/z 141 .
- GC-MS : Validates lipidomic data and quantifies fatty acid chains associated with PE .
Q. How does phosphoethanolamine contribute to neural membrane integrity and disease pathology?
Phosphoethanolamine is a precursor for phosphatidylethanolamine (PE), a key phospholipid in myelination and synaptic vesicle formation. Depletion correlates with neurodegenerative diseases (e.g., Alzheimer’s) due to disrupted membrane turnover. Researchers use cerebrospinal fluid (CSF) metabolomics and in vitro neuronal models to link PE metabolism to apoptosis pathways .
Advanced Research Questions
Q. How can experimental design address contradictions in phosphoethanolamine’s reported antitumor activity?
While in vitro studies show synthetic phosphoethanolamine induces apoptosis in cancer cells (e.g., MCF-7), in vivo results are inconsistent. To resolve this:
- Use isotopic labeling (e.g., ¹³C-choline) to track phosphoethanolamine incorporation into tumor phospholipids .
- Combine transcriptomics (RNA-seq) and lipidomics to identify compensatory pathways in resistant tumors .
- Standardize animal models (e.g., Ehrlich ascites) to control for metabolic heterogeneity .
Q. What strategies are used to design inhibitors targeting Plasmodium falciparum PMT (PfPMT)?
- Computational docking : Screen compound libraries against PfPMT’s SAM-binding domain using tools like AutoDock Vina .
- Functional assays : Measure inhibition via SAM-dependent H₂O₂ production (absorbance at 510 nm) in a colorimetric assay .
- Resistance profiling : Generate PfPMT mutants (e.g., D128A) to assess inhibitor binding kinetics and avoid off-target effects .
Q. How can metabolic flux analysis elucidate phosphoethanolamine’s role in lipid remodeling under stress?
- Isotopic tracing : Use ²H- or ¹³C-labeled ethanolamine to quantify PE synthesis rates in stressed plant tissues .
- Knockout models : Compare lipid profiles of PEAMT-silenced Arabidopsis (salt-sensitive phenotype) with wild-type under osmotic stress .
- Multi-omics integration : Correlate PE levels with transcriptomic data (e.g., PEAMT expression) and phenotypic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
